Product packaging for Oseltamivir Acid Potassium Salt(Cat. No.:CAS No. 1363339-68-7)

Oseltamivir Acid Potassium Salt

Cat. No.: B586559
CAS No.: 1363339-68-7
M. Wt: 322.446
InChI Key: MGDJOHGESXQWMU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Neuraminidase Inhibitors in Antiviral Chemotherapy

Neuraminidase inhibitors are a class of antiviral drugs designed to block the function of the neuraminidase enzyme, a glycoprotein (B1211001) found on the surface of influenza viruses. wikipedia.orgdrugbank.com This enzyme is crucial for the release of newly formed virus particles from infected host cells, and by inhibiting it, these drugs prevent the spread of the virus throughout the body. rsc.orgontosight.ai This mechanism is effective against both influenza A and B viruses, a significant advantage over older antiviral classes like M2 inhibitors, which are only active against influenza A. wikipedia.orgcdc.gov The development of neuraminidase inhibitors, therefore, marked a major advancement in influenza treatment and prophylaxis. nih.gov

The clinical relevance of neuraminidase inhibitors was particularly highlighted during the 2009 H1N1 pandemic, where early treatment was shown to reduce the incidence of severe cases and mortality. wikipedia.org This has solidified their role as a first-line defense in managing seasonal epidemics and potential pandemics. chemicalbook.com

Historical Perspective on the Development of Oseltamivir (B103847) as an Antiviral Agent

The journey of oseltamivir from a concept to a widely used antiviral agent is a testament to persistent scientific vision. The initial development can be traced back to Gilead Sciences in the 1990s. nih.govnih.gov The company's research focused on creating an orally bioavailable neuraminidase inhibitor, a significant challenge at the time. nih.govnih.gov The breakthrough came with the design of oseltamivir phosphate (B84403), a prodrug that is converted in the body to its active form, oseltamivir carboxylate. chemicalbook.comnih.gov

Oseltamivir was first approved for medical use in the United States in 1999, becoming the first orally administered neuraminidase inhibitor. wikipedia.orgbritannica.com It was co-developed and marketed by Hoffmann-La Roche. nih.gov The initial synthesis of oseltamivir started from shikimic acid, a biomolecule harvested from Chinese star anise. wikipedia.org Over the years, numerous synthetic routes have been explored to create more efficient, cost-effective, and environmentally friendly production methods. nih.gov

Overview of the Chemical Structure and Prodrug Concept of Oseltamivir Acid Potassium Salt

Oseltamivir is administered as a prodrug, oseltamivir phosphate, which is readily absorbed from the gastrointestinal tract. nih.gov In the liver, it is extensively hydrolyzed by esterases into its active metabolite, oseltamivir carboxylate. drugbank.comnih.govnih.gov This active form is what exerts the antiviral effect. nih.gov

This compound is a specific salt form of the active metabolite. Its chemical name is potassium;(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate. clearsynth.com The formation of a salt, in this case with potassium, can influence the compound's physicochemical properties such as solubility and stability, which are critical for pharmaceutical development and formulation. ontosight.ai

The core structure of oseltamivir acid features a cyclohexene (B86901) ring with several key functional groups that are essential for its binding to the active site of the neuraminidase enzyme. nih.gov

Scope and Key Areas of Academic Research on this compound

Academic research on this compound and related compounds is extensive and covers several key areas:

Synthesis and Manufacturing: A significant body of research focuses on developing novel and efficient synthetic pathways for oseltamivir and its active metabolite. nih.govwikipedia.orggoogle.com This includes exploring alternative starting materials to shikimic acid and employing new chemical strategies to improve yield and reduce costs. wikipedia.org

Pharmacokinetics and Pharmacodynamics: Studies investigate how the drug is absorbed, distributed, metabolized, and excreted in various populations. nih.govoup.com Research also examines the relationship between drug concentration and its antiviral effect, including studies on optimal dosing. oup.com

Antiviral Activity and Resistance: Researchers continuously monitor the in vitro activity of oseltamivir acid against circulating influenza strains to detect any signs of resistance. chemsrc.com Understanding the mechanisms of resistance is crucial for maintaining the drug's efficacy. wikipedia.org

Physicochemical Properties: The characterization of the solid-state properties of different salt forms, including the potassium salt, is an important area of research for pharmaceutical formulation and stability. ontosight.aicymitquimica.com

Prodrug Design: Ongoing research explores the design of new prodrugs of oseltamivir acid to potentially enhance properties like bioavailability and targeting. nii.ac.jp

Data Tables

Chemical Properties of this compound

PropertyValueSource
IUPAC Name potassium;(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate clearsynth.com
CAS Number 1363339-68-7 clearsynth.com
Molecular Formula C₁₄H₂₃N₂O₄·K cymitquimica.com
Molecular Weight 322.44 g/mol cymitquimica.com

Key Milestones in Oseltamivir Development

YearMilestoneSource
1995 Discovered by Gilead Sciences nih.gov
1996 Patented nih.gov
1999 Approved for medical use in the US wikipedia.orgbritannica.com
2002 Approved by the European Medicines Agency (EMA) wikipedia.org
2005 Widely used during the H5N1 avian influenza epidemic wikipedia.org
2009 Played a critical role in the H1N1 pandemic response wikipedia.org
2016 Generic version approved in the US wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23KN2O4 B586559 Oseltamivir Acid Potassium Salt CAS No. 1363339-68-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.K/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);/q;+1/p-1/t11-,12+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDJOHGESXQWMU-LUHWTZLKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23KN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Chemical Process Development

Retrosynthetic Analysis of Oseltamivir (B103847) Acid Potassium Salt

A retrosynthetic analysis of oseltamivir acid provides a strategic roadmap for its synthesis, highlighting key bond disconnections. The target molecule features a highly functionalized cyclohexene (B86901) ring with three contiguous stereocenters. A primary disconnection approach involves breaking the C-N bond of the primary amine and the C-O bond of the ether linkage. This simplifies the structure to a core functionalized cyclohexene. Further disconnection of the pentyl ether side chain leads to a more fundamental cyclohexenecarboxylate intermediate. A critical challenge in any synthetic route is the precise stereoselective installation of the three stereocenters. Retrosynthetic strategies often begin with a chiral starting material or employ an asymmetric reaction to establish the initial stereocenter, which then directs the stereochemistry of subsequent transformations. researchgate.net

Semi-synthetic Routes from Natural Precursors

The significant demand for oseltamivir has propelled the development of efficient semi-synthetic routes that leverage readily available natural products as starting materials.

Synthesis from Shikimic Acid: Methodological Advancements and Challenges

The most prominent and industrially adopted semi-synthesis of oseltamivir commences with (-)-shikimic acid, a natural product extracted from the seeds of the Chinese star anise (Illicium verum). This route has undergone extensive research to optimize yields and address potential vulnerabilities in the supply chain. wikipedia.orgnih.gov

Key transformations in the synthesis from shikimic acid include:

Protection and Functionalization: The synthesis often begins with esterification of the carboxylic acid and protection of the hydroxyl groups. nih.gov

Epoxidation and Azide (B81097) Opening: A crucial step involves the formation of an epoxide, followed by regioselective and stereospecific opening with an azide source to introduce the nitrogen functionality at the C-5 position. nih.gov This step is pivotal for setting the correct stereochemistry of the amino group.

Aziridine Formation and Opening: The resulting amino alcohol is often converted to an aziridine, which is then opened with 3-pentanol (B84944) to introduce the characteristic side chain. wikipedia.orgnih.gov

Final Functional Group Manipulations: The synthesis is completed by acetylation of the amino group and hydrolysis of the ester to afford oseltamivir acid.

A significant challenge of the shikimic acid route is the reliance on the star anise plant, which can be affected by harvest variations and geopolitical issues, leading to price fluctuations. mdpi.com This has spurred research into alternative sources of shikimic acid, such as microbial fermentation. wikipedia.org Methodological advancements have concentrated on enhancing the efficiency of key steps, such as the development of azide-free routes and the use of continuous flow chemistry to improve safety and scalability. musechem.com

Starting MaterialKey IntermediatesReagents for Key StepsOverall YieldReference
(-)-Shikimic AcidEpoxide, Azido alcohol, AziridineMsCl, Et3N; NaN3, NH4Cl; PPh317-22% (Industrial) wikipedia.orgnih.gov
(-)-Shikimic Acid3,4-Cyclic sulfiteSOCl2; RuCl3, NaIO4; NaN355% nih.gov

Alternative Biocatalytic Approaches in Semisynthesis

To mitigate the dependence on shikimic acid and to foster more sustainable synthetic processes, biocatalytic methods have been explored. These approaches utilize enzymes to carry out key chemical transformations with high levels of selectivity and efficiency. For instance, engineered microorganisms can produce shikimic acid or its derivatives through fermentation, offering a more stable supply. rsc.org Furthermore, enzymatic reactions, such as resolutions and desymmetrizations, have been employed to generate chiral building blocks for oseltamivir synthesis. nih.gov Biocatalysis offers the potential for greener, safer, and more cost-effective manufacturing processes by operating under mild conditions and reducing the need for protecting groups and hazardous reagents. metu.edu.tr

Total Synthesis Strategies

The total synthesis of oseltamivir acid has been a vibrant area of research, providing routes that are independent of natural product precursors. These strategies afford greater flexibility and can be designed for improved efficiency and scalability.

Asymmetric Synthesis Methodologies

A diverse array of asymmetric synthesis methodologies has been successfully applied to the total synthesis of oseltamivir. nih.gov These strategies are designed to establish the crucial stereocenters with a high degree of control. nih.gov Notable approaches include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials other than shikimic acid, such as D-mannitol. thieme-connect.com

Catalytic Asymmetric Synthesis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. acs.org This includes asymmetric Diels-Alder reactions, and palladium-catalyzed asymmetric allylic alkylations. nih.gov

Enzyme-Catalyzed Reactions: Using enzymes like ketoreductases to set the absolute stereochemistry of key intermediates with high enantiomeric excess. nih.gov

Stereoselective Control in Carbocycle Formation

The construction of the cyclohexene ring with the correct relative and absolute stereochemistry is a pivotal challenge in the total synthesis of oseltamivir. mdpi.com Various innovative strategies have been developed to achieve this stereocontrol:

Diels-Alder Reactions: The [4+2] cycloaddition reaction has been effectively used to construct the six-membered ring. Asymmetric versions of this reaction, using chiral catalysts or auxiliaries, can afford the desired enantiomer with high selectivity. researchgate.net

Intramolecular Reactions: Intramolecular aldol (B89426) condensations and Horner-Wadsworth-Emmons reactions have been employed to form the cyclohexene ring from acyclic precursors, with stereocenters established in earlier steps. thieme-connect.commdpi.com

Michael Additions: The conjugate addition of nucleophiles to electron-deficient alkenes has been used to set key stereocenters. For example, the stereoselectivity of a thiolate Michael addition has been studied using DFT calculations to be under thermodynamic control, dictated by the steric constraints of the cyclohexene ring. nih.gov

StrategyKey ReactionStarting Material(s)Chiral InfluenceReference
Asymmetric Diels-Alder[4+2] CycloadditionFuran, Ethyl AcrylateChiral Lewis Acid wikipedia.org
Asymmetric Allylic AlkylationPalladium-catalyzed reactionButane-1,4-diol derivativeChiral Ligand nih.gov
Biocatalytic ReductionKetoreductase-mediated reductionm-Anisic acid derivativeEnzyme (KRED) nih.gov
Intramolecular AldolAldol CondensationD-MannitolChiral Pool thieme-connect.com

Development of Azide-Free Synthetic Pathways

The traditional synthesis of oseltamivir, particularly on an industrial scale, has heavily relied on the use of azide-containing reagents. While effective, the use of azides poses significant safety risks due to their potentially explosive nature, especially at a large scale. This has spurred considerable research into the development of azide-free synthetic routes.

One notable approach begins with the readily available and inexpensive diethyl D-tartrate. This pathway, completed in 11 steps, cleverly constructs the cyclohexene ring, a core structural feature of oseltamivir, through key reactions like an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction. iiste.orgmetu.edu.trnih.gov This method provides a practical and more economical alternative to azide-based syntheses.

Another innovative azide-free strategy utilizes L-methionine as the starting material. This synthesis is characterized by the stereoselective creation of three contiguous chiral centers, a crucial aspect of the oseltamivir molecule, by employing a Staudinger reaction. rsc.orgjustia.com

These azide-free pathways represent significant progress in the synthesis of oseltamivir, offering safer and potentially more sustainable alternatives to traditional methods.

Industrial Scale Synthesis and Process Optimization

The commercial production of oseltamivir, primarily undertaken by Hoffmann-La Roche, has historically started from (-)-shikimic acid. wikipedia.org This natural product is extracted from Chinese star anise or produced through fermentation by genetically engineered E. coli. The industrial route is a multi-step process that has been refined over time to improve efficiency and yield. wikipedia.orgresearchgate.net

A key challenge in the industrial synthesis has been the management of hazardous intermediates, particularly azides. The process involves the conversion of an epoxide derived from shikimic acid through a series of transformations that include the use of sodium azide. york.ac.uk While this route is well-established, the inherent risks associated with azides have driven efforts toward process optimization.

Further optimizations have focused on streamlining steps in the synthesis. For instance, the esterification and ketalization of shikimic acid have been re-evaluated to reduce the number of steps and the amount of waste generated. rsc.org

Green Chemistry Principles Applied to Oseltamivir Synthesis

The synthesis of a high-demand pharmaceutical like oseltamivir has significant environmental implications, making the application of green chemistry principles a critical area of research. The development of azide-free routes, as discussed previously, is a prime example of designing safer chemical syntheses.

Organocatalysis has emerged as a powerful tool for a greener synthesis of oseltamivir. The use of small organic molecules as catalysts, such as diphenylprolinol silyl (B83357) ether, can promote highly enantioselective reactions, reducing the need for chiral starting materials from natural sources and minimizing waste. nih.gov A high-yielding synthesis of oseltamivir has been achieved using three one-pot operations, a strategy that significantly reduces the number of purification steps and, consequently, chemical waste and production time. nih.gov

Other green chemistry approaches include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The efficiency of various oseltamivir synthesis plans has been evaluated using green metrics like atom economy and reaction mass efficiency. acs.org

Use of Safer Solvents and Reagents: Efforts have been made to replace hazardous reagents like thionyl chloride in the esterification and ketalization of shikimic acid, improving the environmental, health, and safety profile of the process. rsc.org

Biocatalysis: The use of enzymes for specific transformations can lead to highly selective and efficient reactions under mild conditions. For example, enzymatic desymmetrization of a meso-1,3-cyclohexanedicarboxylic acid diester has been explored as a key step in an alternative synthesis of oseltamivir. acs.org

These green chemistry initiatives are crucial for developing more sustainable and environmentally benign methods for producing oseltamivir.

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies (Chemical Aspects)

To understand the relationship between the chemical structure of oseltamivir and its biological activity, numerous derivatives and analogs have been synthesized. These studies are crucial for identifying which parts of the molecule are essential for its inhibitory effect on the neuraminidase enzyme and for developing new, potentially more potent or broad-spectrum antiviral agents.

Modifications have been explored at various positions of the oseltamivir molecule:

C-1 Carboxylate Group: The carboxylate group is known to be critical for binding to the active site of the neuraminidase. Analogs where the carboxylate is replaced by a sulfonate group have been investigated. Oseltamivir sulfonate has been predicted to exhibit stronger binding to avian influenza neuraminidase H5N1 compared to the carboxylate. nih.gov

C-4 Position: Derivatization at the C-4 position with different alkyl chains has been shown to be efficient. However, the introduction of thiocarbamates, α-amino acids, or cyclic secondary amines at this position generally leads to a decrease in inhibitory activity. nih.govgpatindia.com

C-5 Amino Group: The amino group at the C-5 position is also crucial for activity. Modifications of this group, such as the synthesis of NH2-sulfonyl oseltamivir analogues, have been explored. Some of these analogues have shown promising inhibitory activity and high stability in human liver microsomes. mdpi.com

Amide Derivatives: The synthesis of various amide derivatives from oseltamivir carboxylate has been achieved using N-hydroxylamine-based active esters. This allows for the exploration of a wide range of substituents at this position to probe their effect on activity. researchgate.net

These SAR studies provide valuable insights into the molecular interactions between oseltamivir and the neuraminidase enzyme, guiding the design of future antiviral drugs.

The final step in preparing the specific compound of interest, oseltamivir acid potassium salt, involves the saponification of the ethyl ester of oseltamivir to the carboxylate, followed by salt formation with a potassium base. This results in the potassium salt of the active carboxylic acid form of the drug. clearsynth.com

Molecular Mechanism of Action and Enzyme Kinetics

Structure of Influenza Neuraminidase and its Catalytic Pocket

Influenza neuraminidase (NA) is a glycoprotein (B1211001) found on the surface of the influenza virus. patsnap.commdpi.com It exists as a tetramer, with each monomer folding into a characteristic 6-bladed β-propeller structure. researchgate.netdiva-portal.org The catalytic active site is a conserved cavity located on the upper surface of each monomer. researchgate.netdiva-portal.orgnih.gov

The catalytic pocket is a shallow crater, approximately 16 Å in diameter and 8 to 10 Å deep. rcsb.org It is lined by a set of highly conserved amino acid residues that are crucial for substrate binding and catalysis. researchgate.netrcsb.org These residues can be broadly categorized into two groups: catalytic residues and framework residues. The framework residues, including E119, R156, W178, S179, D/N198, I222, E227, H274, E277, N294, and E425, are responsible for maintaining the three-dimensional conformation of the active site. researchgate.net The catalytic residues directly interact with the sialic acid substrate or its analogs, the neuraminidase inhibitors.

A key feature of the active site is a triad (B1167595) of conserved arginine residues: R118, R292, and R371. mdpi.comasm.orgtandfonline.com This positively charged pocket is responsible for binding the negatively charged carboxylate group of the sialic acid substrate and inhibitors like oseltamivir (B103847) carboxylate. mdpi.comasm.org Other important residues include E276, which forms a hydrophobic pocket that accommodates the pentyl ether group of oseltamivir, and Y406 and E277, which are also conserved active site residues. asm.orgtandfonline.comscispace.com

Binding Mechanism of Oseltamivir Carboxylate to Neuraminidase

Oseltamivir carboxylate acts as a competitive inhibitor by mimicking the natural substrate of neuraminidase, sialic acid, and binding to the active site with high affinity. patsnap.com This binding prevents the enzyme from cleaving sialic acid residues on the host cell surface, thus blocking the release of progeny virions. patsnap.com

The binding of oseltamivir carboxylate to the neuraminidase active site involves a network of hydrogen bonds and hydrophobic interactions. The carboxylate group of the inhibitor forms strong electrostatic and hydrogen bonding interactions with the guanidinium (B1211019) groups of the conserved arginine triad (R118, R292, and R371). mdpi.comnih.govplos.org Specifically, the carboxylate group can form a bidentate hydrogen bond with R371 and a hydrogen bond with R292. nih.gov While a direct hydrogen bond with R118 is observed in some crystal structures, molecular dynamics simulations suggest this can also be a water-mediated interaction. nih.gov

The protonated amino group at the C5 position of oseltamivir forms a hydrogen bond with the carboxylate group of D151. nih.gov The acetyl group at the C4 position interacts with the guanidinium group of R118 and has hydrophobic interactions with W178. plos.org The hydrophobic pentyl ether side chain of oseltamivir fits into a hydrophobic pocket formed by residues such as R224, I222, and A246. asm.orgnih.gov The Cβ methylene (B1212753) of E276 also contributes to this hydrophobic pocket. scispace.com

A critical aspect of oseltamivir carboxylate's binding mechanism is the induction of a significant conformational change in the side chain of residue E276. scispace.comasm.org In the unbound state of the enzyme, the carboxyl group of E276 is oriented towards the active site. However, upon binding of oseltamivir, the E276 side chain rotates away from the hydrophobic pentyl ether group of the inhibitor. scispace.com This reorientation allows for favorable hydrophobic contact between the inhibitor and the Cβ methylene of E276, contributing to the tight binding. scispace.com This induced-fit mechanism is a key difference between the binding of oseltamivir and zanamivir (B325), as the latter, with its polar glycerol (B35011) side chain, does not require this conformational change. scispace.com

Mutations in key residues can disrupt these interactions and lead to drug resistance. For instance, the H274Y mutation introduces a bulkier tyrosine residue that pushes the carboxyl group of E276 further into the binding site, disrupting the hydrophobic pocket necessary for oseltamivir binding. scispace.com

Kinetic Parameters of Neuraminidase Inhibition by Oseltamivir Carboxylate

The inhibitory activity of oseltamivir carboxylate is quantified by several kinetic parameters, primarily the 50% inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki value is a measure of the inhibitor's binding affinity to the enzyme. These values are determined through in vitro enzyme inhibition assays, typically using a fluorogenic substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). tandfonline.comnih.govsemanticscholar.org

The IC50 and Ki values for oseltamivir carboxylate can vary depending on the influenza virus type and subtype, as well as the specific assay conditions. For example, oseltamivir carboxylate is generally more potent against influenza A virus neuraminidases than influenza B virus neuraminidases. asm.org

Table 1: IC50 and Ki Values of Oseltamivir Carboxylate for Different Influenza Virus Neuraminidases

Virus/Neuraminidase Subtype IC50 (nM) Ki (nM) Reference(s)
Influenza A (H1N1) ~10 23.71 ± 7.2 tandfonline.comnih.gov
Influenza A (H3N2) 0.3 - 0.5 - asm.org
Influenza B 3.6 - 5.3 - asm.org
Influenza A (H1N1) H275Y variant 34.69 - 657.88 - nih.gov
Influenza B I221L variant 1515 - 1776 472.85 - 491.35 nih.gov

Kinetic studies have demonstrated that oseltamivir carboxylate is a competitive inhibitor of influenza neuraminidase. patsnap.com This is evidenced by linear Dixon plots obtained from enzyme kinetic experiments. tandfonline.com In competitive inhibition, the inhibitor binds to the same active site as the substrate, effectively competing with the substrate for binding to the enzyme. The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate. The IC50 value for a competitive inhibitor is related to its Ki value by the Cheng-Prusoff equation: IC50 = Ki(1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. tandfonline.com

Structural Biology of Neuraminidase-Oseltamivir Complexes

The interaction between oseltamivir carboxylate, the active metabolite of oseltamivir, and the influenza virus neuraminidase (NA) enzyme is a critical aspect of its antiviral activity. Understanding the structural basis of this interaction provides insights into its mechanism of action and the development of resistance.

X-ray crystallography has been instrumental in elucidating the precise binding mode of oseltamivir carboxylate within the active site of influenza neuraminidase. Co-crystal structures of neuraminidase from various influenza strains, including H1N1 and the avian H5N1, have been determined at high resolution, revealing the key interactions that lead to potent inhibition. nih.govrcsb.orgnih.gov

These crystallographic studies show that oseltamivir carboxylate binds to the highly conserved active site of the neuraminidase enzyme. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov Specifically, the carboxylate group of the inhibitor forms strong electrostatic and hydrogen bonding interactions with a trio of highly conserved arginine residues: Arg118, Arg292, and Arg371. nih.govnih.gov The amino group of oseltamivir carboxylate interacts with acidic residues such as Asp151 and Glu119, while the acetyl group forms a hydrogen bond with Arg152. nih.gov The hydrophobic pentyl ether side chain of oseltamivir carboxylate fits snugly into a hydrophobic pocket within the active site, often referred to as the 150-cavity, displacing a conserved water molecule and contributing significantly to the binding affinity. nih.govrsc.org

The resolution of these co-crystal structures provides a static yet detailed snapshot of the bound state, which has been foundational for understanding the drug's mechanism and for the rational design of next-generation inhibitors. nih.govrsc.org

PDB ID Neuraminidase Type Resolution (Å) Key Interacting Residues
2HU4N1 (H5N1)2.50E119, D151, R152, R292, R371 researchgate.net
6EKSVibrio cholerae NA1.87Arg224, Arg635 rcsb.orgnih.gov
3TI6N1 (H1N1)Not specified in snippetsArg118, Arg292, Arg371, Asp151, Glu119 nih.gov

This table presents a selection of publicly available co-crystal structures and is not exhaustive.

Recent cryo-EM studies have complemented crystallographic data by providing structural information on neuraminidase-inhibitor complexes, sometimes for strains or conformations that are challenging to crystallize. bioscipublisher.comnih.gov For instance, cryo-EM has been used to study the binding of antibodies to the neuraminidase catalytic site, which can inform on the accessibility of the oseltamivir binding site. ebi.ac.uknih.gov These studies have confirmed the binding modes observed in crystal structures and have provided additional context on how inhibitors affect the dynamics and quaternary structure of the neuraminidase protein on the viral surface. bioscipublisher.comnih.gov

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for studying the dynamic process of oseltamivir binding to and dissociating from the neuraminidase active site. nih.govplos.orgplos.org While static crystal structures provide a single snapshot, MD simulations can reveal the entire binding pathway and the conformational changes that occur in both the inhibitor and the enzyme during this process. nih.govplos.org

Large-scale MD simulations have been employed to map the complete binding process of oseltamivir to neuraminidase. nih.govplos.org These simulations have identified multiple metastable states and binding pathways, including a "front door" entrance and potential alternative routes. nih.govplos.org They have highlighted the importance of an "electrostatic funnel" created by charged residues on the enzyme surface that guides the positively charged oseltamivir into the negatively charged active site. plos.org

Simulations have also been crucial in understanding the mechanisms of drug resistance. nih.govplos.org By modeling mutations in the neuraminidase active site, such as the common H274Y substitution in N1 subtypes, researchers can observe how these changes alter the binding affinity and dynamics of oseltamivir. plos.org These studies have shown that resistance can arise from the disruption of key hydrogen bonds or from steric hindrance that prevents the optimal positioning of the inhibitor in the active site. plos.orgresearchgate.net Furthermore, MD simulations have been used to calculate binding free energies, providing a quantitative measure of the impact of mutations on inhibitor efficacy. researchgate.net

Simulation Type Key Findings Relevant Residues
Free-binding MDIdentified multiple binding pathways and metastable states. nih.govplos.orgR118, R292, R371, D151 nih.gov
Steered MD (SMD)Revealed an "electrostatic binding funnel" guiding oseltamivir. nih.govplos.orgR430 nih.govplos.org
Equilibrium MDShowed conserved hydrogen bonds in wild-type and mutant strains. nih.govplos.orgE119, D151, R292, R371 nih.gov

Comparative Mechanistic Studies with Other Neuraminidase Inhibitors

The development of other neuraminidase inhibitors, such as zanamivir and peramivir (B1663781), allows for comparative mechanistic studies that highlight subtle but important differences in their interactions with the neuraminidase active site. nih.govmdpi.com

Zanamivir, another widely used neuraminidase inhibitor, shares a similar binding mode with oseltamivir carboxylate, with its carboxylate group also interacting with the triad of arginine residues. nih.gov However, a key difference lies in the substituent at the C4 position of the dihydropyran ring. Zanamivir possesses a guanidinium group, which forms additional hydrogen bonds within the active site, contributing to its high affinity. mdpi.com

Peramivir, administered intravenously, also targets the same active site. frontiersin.org Its structure includes a cyclopentane (B165970) ring and a guanidino group, and it exhibits a different kinetic profile, with a slower dissociation rate from the enzyme compared to oseltamivir, which may contribute to its prolonged inhibitory effect. frontiersin.org Studies have shown that peramivir can have superior or comparable inhibitory activity against certain influenza strains, including some that show reduced susceptibility to oseltamivir. frontiersin.orgresearchgate.netfrontiersin.org

The emergence of drug-resistant strains has underscored the importance of these comparative studies. nih.gov For example, the R292K mutation in N2 neuraminidase confers a high level of resistance to oseltamivir but has a lesser impact on zanamivir's efficacy. nih.gov Conversely, mutations at residue E119 can significantly reduce the effectiveness of zanamivir and A-315675 (a pyrrolidine-based inhibitor) while having a minimal effect on oseltamivir. nih.gov These differences are rooted in the specific molecular interactions each inhibitor makes within the active site and highlight the value of having multiple therapeutic options with distinct resistance profiles.

Inhibitor Key Structural Feature Comparative Efficacy/Resistance Notes
Oseltamivir Carboxylate Pentyl ether side chainSusceptible to resistance from mutations like H274Y and R292K. plos.orgnih.gov
Zanamivir Guanidinium group at C4Generally retains activity against H274Y mutants; less effective against some E119 mutations. nih.gov
Peramivir Cyclopentane ring, guanidino groupSlower dissociation rate; may be more effective against certain oseltamivir-resistant strains. frontiersin.orgresearchgate.net
Laninamivir (B1674463) Long-acting prodrugA single dose can be effective for a week. frontiersin.org

Preclinical Pharmacology and Biochemical Pathways

In Vitro Biotransformation of Oseltamivir (B103847) to Oseltamivir Carboxylate

The conversion of the oseltamivir prodrug, an ethyl ester, into its active form, oseltamivir carboxylate, is a critical step for its antiviral activity. nih.gov This transformation occurs through ester hydrolysis, a process catalyzed by specific enzymes in the body. toku-e.com

The hydrolytic activation of oseltamivir is primarily catalyzed by carboxylesterases. nih.govnih.gov Research has identified human carboxylesterase 1 (HCE1) as the principal enzyme responsible for this bioactivation in humans. nih.govnih.gov Studies using human liver microsomes demonstrated rapid hydrolysis of oseltamivir, and the rate of this conversion correlated strongly with the expression levels of HCE1. nih.govresearchgate.net In contrast, recombinant HCE2 did not hydrolyze the prodrug. nih.gov

The location of this enzymatic activity varies among species. In humans and monkeys, the conversion predominantly takes place in the liver. asm.orgfda.gov However, in rats, the cleavage of the ester bond occurs mainly in the plasma. asm.org In vitro studies confirmed that human liver microsomes effectively metabolize oseltamivir, while no significant hydrolysis was detected in intestinal microsomes or human plasma. nih.govresearchgate.net Pig liver esterase (PLE) has also been used in synthetic processes to perform enantioselective hydrolysis, highlighting the utility of this enzyme class in transforming oseltamivir-related structures. acs.orgresearchgate.net

Kinetic analyses have been performed to quantify the efficiency of oseltamivir activation. Studies with recombinant HCE1 yielded kinetic parameters similar to those observed in human liver microsomes, further confirming its role in the prodrug's activation. nih.govscispace.com In rats, where activation occurs in the plasma, the kinetic parameters for oseltamivir metabolism were determined by incubating the prodrug with rat plasma. nih.gov The transport of oseltamivir has also been shown to be a saturable process. asm.orgnih.gov

Enzyme/SystemSpeciesK_mV_maxSource
Carboxylesterase (Plasma)Rat300 mg/L61.2 mg/h nih.govsrce.hr
P-glycoprotein (MDR1)Not Specified4.2 - 10.5 mM8.9 - 10.9 pmol/s asm.orgnih.gov

K_m (Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_max. V_max (maximum reaction rate) represents the maximum rate of reaction.

Pharmacokinetic Profiles in Animal Models

The pharmacokinetic properties of oseltamivir and its active metabolite, oseltamivir carboxylate, have been characterized in several preclinical species to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for extrapolating data to human clinical use.

Following oral administration, oseltamivir is readily absorbed and extensively converted to oseltamivir carboxylate. researchgate.neteuropa.eu The oral bioavailability of the prodrug varies among animal species, ranging from 30% to 73%. nih.govsrce.hr

Studies in rats have provided detailed insights into the distribution of both the prodrug and its active metabolite. asm.org Following intravenous administration of oseltamivir in rats, the volume of distribution at steady state (V_ss) was approximately 3.0 L/kg. asm.org Distribution to the central nervous system (CNS) is limited for both compounds. In rats, CSF/plasma and brain/plasma exposure ratios for oseltamivir were low, and concentrations of oseltamivir carboxylate in the CSF were often below the limit of quantification. asm.org Whole-body autoradiography in rats and ferrets also demonstrated limited distribution of the drug to the brain. asm.org

In ferrets, a suitable model for influenza studies, the time to reach maximum plasma concentration (T_max) for oseltamivir was typically 1 hour, while for oseltamivir carboxylate, it was 3-4 hours. plos.org

ParameterSpeciesOseltamivirOseltamivir CarboxylateSource
Oral Bioavailability Animals (general)30-73%N/A nih.govsrce.hr
T_max (oral) Rat2 h8 h asm.org
T_max (oral) Ferret1 h3-4 h plos.org
Volume of Distribution (V_ss, i.v.) Rat~3.0 L/kgN/A asm.org
CSF/Plasma Exposure Ratio (AUC) Rat~0.07-0.09~0.007 asm.orgnih.gov
Brain/Plasma Exposure Ratio (AUC) Rat~0.12~0.01 asm.org
Fetal Exposure (% of maternal) Rat~15-20%~15-20% europa.eu
Fetal Exposure (% of maternal) Rabbit~15-20%~15-20% europa.eu

T_max: Time to reach maximum plasma concentration. AUC: Area under the concentration-time curve. V_ss: Volume of distribution at steady state. N/A: Not Applicable or data not available.

The primary metabolic pathway for oseltamivir in animals is its conversion to oseltamivir carboxylate via esterase-mediated hydrolysis. toku-e.comfda.gov More than 90% of absorbed oseltamivir is eliminated through this conversion. fda.govfda.gov The active metabolite, oseltamivir carboxylate, does not undergo significant further metabolism and is excreted unchanged. nih.gov

The primary route of elimination for oseltamivir carboxylate is renal excretion. researchgate.net In rats, oseltamivir is rapidly cleaved to oseltamivir carboxylate in the plasma. asm.org The half-life (t_1/2) of oseltamivir and oseltamivir carboxylate in rat plasma after intravenous administration of the prodrug was 1.5 hours and 1.7 hours, respectively. asm.org Both the prodrug and the active metabolite are excreted into the urine via the kidneys. srce.hr

The most notable difference is the primary site of hydrolysis. In humans and monkeys, this activation occurs predominantly in the liver, whereas in rats, the plasma is the main site of conversion. asm.org This difference in metabolic location can influence the pharmacokinetic profile and tissue distribution of the prodrug and active metabolite.

Furthermore, studies on the intestinal peptide transporter PEPT1, which may be involved in oseltamivir absorption, have revealed species-dependent interactions. The inhibitory potential of oseltamivir on Glycylsarcosine (a model PEPT1 substrate) uptake varied between humans, rats, and mice, with IC50 values of 27.4 mM, 18.3 mM, and 10.7 mM, respectively. nih.gov This suggests potential species differences in the intestinal absorption mechanism. nih.gov

FeatureHuman/MonkeyRatMouseFerretSource
Primary Site of Hydrolysis LiverPlasmaN/AHepatic (assumed similar to human) asm.orgplos.org
PEPT1 Inhibition (IC50) 27.4 mM18.3 mM10.7 mMN/A nih.gov
Oral Bioavailability ~80%30-73% (range in animals)30-73% (range in animals)30-73% (range in animals) nih.govsrce.hrresearchgate.net

IC50: Half maximal inhibitory concentration. N/A: Data not available.

In Vitro Antiviral Activity and Cellular Inhibition Assays

The in vitro antiviral activity of oseltamivir acid is primarily assessed through its ability to inhibit viral replication in cell cultures, reduce the formation of viral plaques, and directly inhibit the enzymatic activity of neuraminidase.

Viral Replication Inhibition in Cell Cultures

Oseltamivir acid has demonstrated potent inhibition of influenza virus replication across various cell lines, including Madin-Darby Canine Kidney (MDCK) cells, Normal Human Bronchial Epithelial (NHBE) cells, and A549 lung carcinoma epithelial cells. nih.govnih.gov These cell types are commonly used in influenza research as they are readily infected by the virus and provide relevant models for respiratory tract infection. nih.gov

In studies using MDCK cells, oseltamivir acid has been shown to be a highly potent inhibitor of influenza virus replication. nih.gov The concentration of a drug required to inhibit viral replication by 50% is known as the 50% effective concentration (EC₅₀). For an A/N9 strain of influenza virus, oseltamivir acid exhibited an EC₅₀ of 5 nM. nih.gov In another study, the half-maximum effective concentration (EC₅₀) of oseltamivir for influenza A(H1N1)pdm09 and A/Panama strains in polarized Calu-3 cell monolayers was determined to be 20.56 nM and 23.41 nM, respectively. mdpi.com

The inhibitory effects are also observed in human-derived cell lines. In NHBE cells infected with an oseltamivir-resistant influenza A virus variant (H275Y), oseltamivir still showed inhibitory activity, with a 50% inhibitory concentration (IC₅₀) of 1.2 µM for prophylactic treatment. nih.gov Similarly, in A549 cells, the IC₅₀ for oseltamivir treatment administered one hour after infection was 0.023 µM. nih.gov

The following table summarizes the inhibitory concentrations of oseltamivir acid against different influenza virus strains in various cell culture models.

Cell LineInfluenza Virus StrainParameterValue (µM)
A549A/Mississippi/3/2001IC₅₀ (Post-infection)0.023
NHBEA/Mississippi/3/2001 H275YIC₅₀ (Prophylactic)1.2

Plaque Reduction and Neuraminidase Activity Assays

Plaque reduction assays are a standard method for quantifying the infectivity of a virus and the efficacy of antiviral agents. In this assay, a confluent monolayer of host cells is infected with the virus, which leads to the formation of localized areas of cell death, or plaques. The ability of an antiviral compound to reduce the number or size of these plaques is a direct measure of its antiviral activity.

Oseltamivir acid has been shown to effectively inhibit plaque formation of various influenza A and B virus strains in a dose-dependent manner. researchgate.netplos.orgresearchgate.net For instance, in MDCK cells infected with H5N1 viruses, oseltamivir carboxylate was used at concentrations ranging from 0.001 to 100 μM to determine the 50% effective concentration (EC₅₀), which is the concentration required to reduce the plaque number by 50%. asm.org In another study, oseltamivir acid demonstrated dose-dependent inhibition of plaque formation for both wild-type and mutant A/Perth/16/2009 viruses. plos.org

The primary molecular target of oseltamivir acid is the viral neuraminidase (NA) enzyme. researchgate.net Neuraminidase activity assays directly measure the ability of the inhibitor to block the enzymatic function of NA. These assays typically use a fluorescent or chemiluminescent substrate that, when cleaved by NA, produces a detectable signal. nih.govnih.gov The concentration of the inhibitor that reduces the NA activity by 50% is termed the 50% inhibitory concentration (IC₅₀).

Different influenza virus subtypes and even strains within a subtype can exhibit varying sensitivities to oseltamivir acid. nih.gov For example, some mutant viruses have been found to be more sensitive to oseltamivir acid than the wild-type virus, with 3-5 fold lower IC₅₀ values. researchgate.net Conversely, certain mutations in the NA gene, such as H274Y and R292K, can confer resistance to oseltamivir. nih.govnih.gov

The table below presents IC₅₀ values of oseltamivir acid against various influenza virus strains as determined by neuraminidase activity assays.

Influenza Virus StrainAssay TypeIC₅₀ (nM)
Influenza A (H3N2)Neuraminidase Inhibition4.9 µM
Influenza A (H1N1)Neuraminidase Inhibition0.19 µM
Influenza BNeuraminidase Inhibition15.93 µM

Interaction with Cellular Transport Proteins (Non-clinical context)

The interaction of oseltamivir and its active metabolite, oseltamivir acid, with cellular transport proteins is an important aspect of its preclinical pharmacological profile, influencing its absorption, distribution, and elimination.

In vitro studies have investigated the role of various transporters in the cellular uptake and efflux of oseltamivir and oseltamivir acid. It has been reported that oseltamivir is a substrate for the P-glycoprotein (P-gp) transporter. nih.govresearchgate.net P-gp is an efflux pump that can actively transport substrates out of cells, potentially limiting their intracellular concentration and distribution to certain tissues, such as the brain. nih.gov

The role of peptide transporter 1 (PEPT1) in the intestinal absorption of oseltamivir has been a subject of investigation with some conflicting reports. researchgate.netpsu.edu Some studies using Caco-2 cells and HeLa cells transfected with hPEPT1 suggested that oseltamivir is a substrate of PEPT1. researchgate.net However, other in vitro studies using Chinese hamster ovary (CHO) cells transfected with hPEPT1 did not find evidence that oseltamivir or oseltamivir acid are substrates of this transporter. psu.edu

Regarding other transporters, in vitro experiments have shown no active transport of oseltamivir acid by MRP2 transporters. nih.gov Furthermore, neither oseltamivir nor oseltamivir acid appear to be significant inhibitors of cytochrome P450 isoforms. drugbank.com

The interaction with cellular transporters is a key determinant of the pharmacokinetic properties of oseltamivir and its active metabolite. The low brain-to-plasma exposure ratios observed for both compounds in nonclinical studies are consistent with the action of efflux transporters like P-gp at the blood-brain barrier. nih.gov

Molecular Basis of Viral Resistance to Oseltamivir

Identification and Characterization of Neuraminidase Resistance Mutations

The emergence of oseltamivir-resistant influenza strains is a significant public health concern, tracked through global surveillance and laboratory studies. scispace.complos.org Resistance is most commonly conferred by single amino acid changes in the NA gene. news-medical.net

Several key mutations in the neuraminidase enzyme have been identified that confer resistance to oseltamivir (B103847). The effects of these mutations can be specific to the influenza A subtype (e.g., N1, N2) or influenza B virus. nih.govnih.gov

H275Y (H274Y in N2 numbering): This is the most frequently observed resistance mutation in influenza A(H1N1) and A(H5N1) viruses. asm.orgasm.orgtandfonline.com It confers high-level resistance to oseltamivir but generally retains susceptibility to zanamivir (B325). nih.govnih.gov The H275Y mutation has been found in viruses isolated from patients following oseltamivir treatment and has also spread in the absence of drug pressure, suggesting that in some viral backgrounds, it does not significantly compromise viral fitness. asm.orgasm.orgnih.gov In some instances, the fitness of H275Y mutants is restored by additional "permissive" mutations, such as R222Q, V234M, V241I, and N369K, which compensate for the initial detrimental effect of the resistance mutation. plos.orgasm.orgbohrium.com

N294S (N295S in N1 numbering): This mutation has been detected in influenza A(H3N2) and A(H5N1) viruses and confers reduced susceptibility to oseltamivir. nih.govsci-hub.runih.gov Unlike the subtype-specific H275Y, N294S can reduce oseltamivir susceptibility in both N1 and N2 subtypes. nih.govtandfonline.com Viruses with the N294S mutation have been isolated from patients treated with oseltamivir. asm.org

E119V: This substitution is a recognized oseltamivir resistance marker primarily in influenza A(H3N2) viruses. nih.govasm.org It has emerged in patients undergoing oseltamivir treatment or prophylaxis. asm.orgnih.gov The E119V mutation can confer high levels of resistance to oseltamivir while sometimes also reducing susceptibility to other neuraminidase inhibitors. nih.govasm.org Other substitutions at this position, such as E119D, E119G, and E119I, have also been associated with resistance. nih.govasm.org

The following table summarizes the impact of key neuraminidase mutations on oseltamivir susceptibility, presented as the fold-increase in the 50% inhibitory concentration (IC₅₀) compared to the wild-type virus.

MutationInfluenza SubtypeFold Increase in Oseltamivir IC₅₀References
H275Y A(H1N1)754 to >2500-fold nih.govasm.orgasm.org
A(H5N1)300 to >2500-fold asm.orgpeerj.com
N294S A(H1N1)197-fold nih.gov
A(H5N1)>20 to 138-fold nih.govasm.org
A(H3N2)1,879-fold nih.gov
E119V A(H3N2)34 to 1,028-fold nih.govasm.orgnih.gov
A(H1N1)1,727-fold nih.gov
R292K A(H7N9)Highly reduced inhibition nih.govasm.org
I222K A(H7N9)6 to 14-fold nih.gov

Biochemical analyses of mutant NA enzymes reveal how specific amino acid substitutions affect their enzymatic activity and interaction with inhibitors. The H275Y mutation, for example, can impair the enzyme's ability to bind oseltamivir significantly. mdpi.com Combining H275Y with other mutations like I223V or S247N can lead to an even more extreme reduction in oseltamivir's inhibitory power. mdpi.com Studies on recombinant H5N1 neuraminidase showed that the H275Y mutation leads to a more than 300-fold reduction in binding affinity for oseltamivir. sci-hub.ru Similarly, the N294S mutation caused an 81-fold reduction in oseltamivir binding affinity. sci-hub.ru In contrast, the affinity for the substrate and for zanamivir is often less affected, allowing the virus to remain viable. scispace.com

The kinetic parameters of mutant enzymes are often altered. For instance, some resistance mutations can decrease the enzyme's catalytic efficiency (Vmax/Km), which may be compensated for by permissive mutations that restore or even enhance NA activity, thus maintaining viral fitness. asm.orgasm.org

The following table details the biochemical properties of wild-type versus mutant neuraminidase enzymes from different influenza strains.

Virus / NeuraminidaseMutationFold Increase in Oseltamivir IC₅₀Fold Increase in Zanamivir IC₅₀Enzyme Activity (% of Wild-Type)References
A/Moscow/10/99 (H3N2) E119V10281.342.1% (Specific Activity) asm.org
I222L181.1~100% (Specific Activity) asm.org
E119V + I222L15701.3Low (5% of total activity) asm.org
A/WSN/33 (H1N1) H274Y754-Not specified nih.gov
N294S197-Not specified nih.gov
A/Vietnam/1203/04 (H5N1) H274Y>250No significant changeNot specified asm.org
N294S>20>3.0Not specified asm.org
A/H1N1 (2009 pandemic) H275Y~750No significant changeImpaired mdpi.comnih.gov
I223VModerate reductionNot specifiedNot specified mdpi.com
S247NModerate reductionNot specifiedNot specified mdpi.com

Structural Analysis of Resistance-Conferring Mutations

Structural studies using X-ray crystallography and computational modeling provide a molecular-level understanding of how NA mutations confer resistance to oseltamivir acid.

Crystal structures of mutant neuraminidase enzymes have revealed the precise structural changes that impede oseltamivir binding. scispace.comnih.gov In the case of the H275Y mutation in N1 and N5 neuraminidases, the bulky side chain of the substituted tyrosine residue moves into the active site. sci-hub.ru This movement causes a conformational shift in a key glutamic acid residue (Glu 276), which in turn disrupts the hydrophobic pocket required to accommodate the pentyloxy side group of oseltamivir. scispace.comsci-hub.ru This steric hindrance is the primary reason for the drastically reduced binding affinity. nih.gov The binding of zanamivir, which has a polar glycerol (B35011) group instead of the hydrophobic pentyloxy group, is not significantly affected by this change. scispace.com

For the N294S mutation, crystallographic analysis shows that the loss of the asparagine side chain at position 294 leads to a change in the conformation of the main chain carbonyl and the side chain of Tyr 344. sci-hub.ru This alteration appears to weaken the hydrogen bond interactions with the carboxylate group of oseltamivir, contributing to reduced binding affinity. sci-hub.ru Furthermore, the serine substitution introduces a polar hydroxyl group that perturbs the hydrophobic pocket, further hindering the binding of oseltamivir's pentyloxy moiety. sci-hub.ru

Computational methods, particularly molecular dynamics (MD) simulations, have complemented crystallographic data by providing insights into the dynamic interactions between oseltamivir and mutant NA enzymes. researchgate.netjapsonline.com These simulations can model the unbinding of the drug from the active site, a process that occurs more readily in resistant mutants. acs.orgacs.org

Simulations have also highlighted the critical role of water molecules in the active site. In resistant mutants, conformational changes can lead to the flooding of key pockets with water, which displaces the drug. acs.org Furthermore, computational studies show that mutations like I117V can cause the loss of crucial hydrogen bonds between the drug's carboxyl group and NA residues such as Arg118, leading to lower binding affinity without global conformational changes. nih.gov Energy decomposition analyses confirm that mutations often lead to weakened electrostatic interactions between the drug and the enzyme, a key factor in resistance. japsonline.com

In Vitro Selection and Evolution of Oseltamivir-Resistant Strains

The generation of drug-resistant influenza variants can be replicated in the laboratory through in vitro passage experiments. This process typically involves serially passaging a virus in cell culture (e.g., Madin-Darby Canine Kidney - MDCK cells) in the presence of gradually increasing concentrations of oseltamivir. asm.orgnih.gov This selective pressure favors the growth of viruses that have acquired mutations conferring resistance.

These studies have successfully predicted mutations that later emerged in clinical settings. nih.gov For example, under oseltamivir pressure, A(H5N1) viruses consistently develop the H274Y mutation. asm.org Similarly, passaging of influenza B viruses with oseltamivir has led to the selection of mutations like Asp198Asn and Ile222Thr. nih.gov These experiments are crucial for understanding the potential pathways to resistance for different influenza subtypes and for anticipating which mutations may become clinically relevant. asm.orgnih.gov The selection of specific mutations can be dependent on the viral subtype; for instance, H274Y is a common resistance marker in H1N1 viruses but does not confer resistance in H3N2 viruses. nih.gov

Cross-Resistance Mechanisms with Other Neuraminidase Inhibitors (Molecular Perspective)

The development of resistance to neuraminidase inhibitors (NAIs) is a significant concern in the management of influenza. Cross-resistance, where a mutation conferring resistance to one NAI also reduces susceptibility to others, is a key aspect of this challenge. The molecular mechanisms underlying cross-resistance are rooted in the structural similarities and differences between the NAIs and their interactions with the neuraminidase (NA) active site.

The four main NAIs—oseltamivir, zanamivir, peramivir (B1663781), and laninamivir (B1674463)—share a common goal of inhibiting the NA enzyme, but they possess distinct chemical structures that influence their binding and, consequently, their susceptibility to resistance mutations. nih.gov Oseltamivir and peramivir both have a hydrophobic side chain, while zanamivir and laninamivir feature a C4-guanidino group. nih.gov These differences are pivotal in determining the cross-resistance profiles of various NA mutations.

A prime example is the H274Y mutation (N1 numbering), which is a well-documented cause of high-level resistance to oseltamivir. nih.govsci-hub.ru This substitution introduces a bulkier tyrosine residue into the active site, which clashes with the pentyloxy group of oseltamivir, thereby reducing its binding affinity. sci-hub.ru However, zanamivir, lacking this large hydrophobic group, is largely unaffected by the H274Y mutation and remains an effective inhibitor. sci-hub.ru Peramivir, which has both a hydrophobic side chain and a guanidino group, shows reduced but often still significant activity against H274Y mutants. nih.gov

Mutations at other key residues within the NA active site can also lead to broad cross-resistance. For instance, the R292K mutation (N2 numbering) affects a highly conserved arginine residue that interacts with the carboxylate group of all NAIs. researchgate.net This substitution leads to high-level resistance to oseltamivir and zanamivir. researchgate.net Similarly, the E119V mutation has been shown to confer resistance to oseltamivir while maintaining susceptibility to zanamivir and other inhibitors. asm.org

In influenza B viruses, the D197E mutation in the NA has been identified as a source of cross-resistance to all NAIs, including oseltamivir, zanamivir, and peramivir. acs.org Structural analyses have shown that this mutation alters the interaction of the neighboring R150 residue with the N-acetyl group, a common feature of all NAIs and the natural substrate, sialic acid. acs.org

The following table summarizes the cross-resistance profiles of key NA mutations:

Strategies for Overcoming Oseltamivir Resistance (Molecular and Chemical Design)

The emergence of oseltamivir-resistant influenza strains has spurred significant research into the development of novel antiviral agents that can bypass existing resistance mechanisms. These strategies primarily focus on innovative molecular and chemical designs.

One major approach involves the design of next-generation NAIs that are less susceptible to the effects of common resistance mutations. This often entails creating inhibitors that form additional or different interactions with the NA active site. For example, some novel inhibitors have been designed to exploit the 150-cavity in the NA of H5N1 viruses, a region not utilized by oseltamivir. researchgate.net By modifying the 4-amino group of oseltamivir, researchers aim to create new interactions with residues like Arg156, thereby enhancing binding affinity and overcoming resistance. researchgate.net

Another strategy is the development of dual-target inhibitors . These molecules are designed to interact with two different viral or host targets simultaneously. For instance, conjugates of zanamivir with caffeic acid have been shown to not only inhibit NA but also reduce the production of pro-inflammatory cytokines, offering a two-pronged attack on the virus. nih.gov Similarly, a conjugate of zanamivir and cholesterol demonstrated improved antiviral activity and a longer plasma half-life. nih.gov

Structure-based drug design continues to be a cornerstone of this research. By analyzing the crystal structures of resistant NA mutants, scientists can identify new pockets or conformations to target. scispace.combiorxiv.org This has led to the development of compounds with different core structures from existing NAIs, aiming to reduce the likelihood of cross-resistance. acs.org

A particularly innovative approach is the use of Proteolysis Targeting Chimeras (PROTACs) . These are bifunctional molecules that link a target protein (in this case, viral NA) to an E3 ubiquitin ligase, leading to the degradation of the target protein by the cell's own machinery. nih.govscienceopen.com Oseltamivir-based PROTACs have been designed that can effectively degrade NA, including oseltamivir-resistant mutants like H274Y. nih.govscienceopen.com This mechanism is fundamentally different from traditional inhibition and offers a promising way to combat resistance. scienceopen.com

The following table highlights some of the key strategies and their molecular rationale:

Chemical Stability, Degradation Pathways, and Advanced Formulation Chemistry

Forced Degradation Studies of Oseltamivir (B103847) Acid Potassium Salt

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability, elucidate degradation pathways, and develop stability-indicating analytical methods. pnrjournal.comresearchgate.net The goal is to induce degradation of approximately 5-20% to identify the likely degradation products that could form under various environmental conditions. researchgate.net

Hydrolytic Degradation Mechanisms and Kinetics under Acidic and Alkaline Conditions

Oseltamivir is susceptible to hydrolysis, a common degradation pathway for many pharmaceutical compounds, particularly under acidic and alkaline conditions. pnrjournal.comcmu.ac.th The ester functional group in oseltamivir is prone to hydrolysis, which can be accelerated by changes in pH and temperature. fortunejournals.comfortunejournals.com

Under acidic conditions (e.g., 1.0 N HCl at 80°C for 30 minutes), oseltamivir phosphate (B84403) has been shown to undergo significant degradation, with one study reporting a 74% degradation. nmims.edu This process resulted in the formation of more than eleven degradation products. nmims.edu Another study found that acidic hydrolysis led to a 54.59% degradation, with a major degradation product observed at a relative retention time (RRT) of 1.27. mjcce.org.mk The primary degradation in acidic and basic conditions is often the hydrolysis of the ethyl ester to form oseltamivir carboxylate (oseltamivir acid). fortunejournals.comfortunejournals.comfortuneonline.org The maximum stability of oseltamivir in aqueous solution has been found to be at pH 4.0. cmu.ac.th

Alkaline hydrolysis also leads to considerable degradation. In one study, treatment with 0.1 N NaOH at 80°C for 10 minutes resulted in 85.2% degradation, with the detection of six degradants. nmims.edu Milder basic conditions (0.1 N NaOH at room temperature) also caused degradation, though to a lesser extent. nmims.edu Another investigation reported a 5.18% degradation under alkaline conditions (0.05 mol/L NaOH at room temperature for 5 hours), which was less extensive than the degradation observed under acidic conditions in the same study. mjcce.org.mk Kinetic studies of alkaline degradation have been performed, with one report indicating that complete hydrolysis of oseltamivir phosphate in 0.1 M NaOH at room temperature is achieved in 3 hours. nih.gov The apparent first-order degradation rate constants for acidic and alkaline degradation have been reported as 0.258 h⁻¹ and 0.318 h⁻¹, respectively, with corresponding half-lives of 2.68 and 2.17 hours. researchgate.netresearchgate.net

A study by Junwal et al. identified five degradation products under hydrolytic stress, with major products being USP Impurities A (oseltamivir acid) and C (formed by N,N-acyl migration). fortunejournals.comfortunejournals.comfortuneonline.orgnih.govbiomedres.us The structures of these degradation products were elucidated using techniques like LC-MS, LC-NMR, and HR-NMR. nih.govbiomedres.us

Table 1: Summary of Hydrolytic Degradation Studies

Stress ConditionReagent/TemperatureDurationDegradation (%)Major Degradation Products/ObservationsReference(s)
Acidic Hydrolysis1.0 N HCl / 80°C30 min74%>11 degradation products nmims.edu
Acidic Hydrolysis1 mol/L HCl / 90°C30 min54.59%Major product at RRT 1.27 mjcce.org.mk
Alkaline Hydrolysis0.1 N NaOH / 80°C10 min85.2%6 degradants detected nmims.edu
Alkaline Hydrolysis0.05 mol/L NaOH / Room Temp5 hours5.18%Minor products at RRT 0.32 and 0.63 mjcce.org.mk
Alkaline Hydrolysis0.1 M NaOH / Room Temp3 hoursCompleteFormation of oseltamivir carboxylate nih.gov

Oxidative and Photolytic Degradation Pathways

Oxidative Degradation: Oseltamivir has shown susceptibility to oxidative stress. Treatment with 3% v/v hydrogen peroxide at 80°C for 2 hours resulted in 96.96% degradation of oseltamivir phosphate. nmims.edu However, another study using 30% hydrogen peroxide at 90°C for 10 minutes found the drug to be considerably stable, with only minor degradation products forming. mjcce.org.mk This suggests that the conditions of oxidation (concentration of oxidizing agent, temperature, and duration) play a significant role in the extent of degradation.

Photolytic Degradation: The stability of oseltamivir under photolytic conditions appears to be relatively high. One study reported only 1.1% degradation when exposed to standard photolytic conditions, suggesting the drug is stable under light exposure. nmims.edu However, another study noted that direct aqueous photolysis is not a major degradation pathway as oseltamivir carboxylate shows no UV absorbance in the 295–700 nm range. nih.gov In contrast, studies involving advanced oxidation processes (AOPs) with UV light, alone or in combination with hydrogen peroxide (UV/H₂O₂), have demonstrated effective degradation of oseltamivir. digitellinc.comresearchgate.net The degradation kinetics in these AOPs followed pseudo-first-order reactions. digitellinc.com The addition of H₂O₂ significantly enhanced the degradation rate, indicating the involvement of hydroxyl radicals. digitellinc.comresearchgate.net Ten transformation byproducts were identified in UV photolysis and UV/H₂O₂ reactions. digitellinc.com

Table 2: Summary of Oxidative and Photolytic Degradation

Stress ConditionReagent/ConditionDurationDegradation (%)ObservationsReference(s)
Oxidative Degradation3% v/v H₂O₂ / 80°C2 hours96.96%Major degradation product at RRT 0.91 nmims.edu
Oxidative Degradation30% H₂O₂ / 90°C10 min4.08%Minor degradation products formed mjcce.org.mk
Photolytic DegradationStandard light exposure-1.1%Drug is stable under light exposure nmims.edu
UV PhotolysisUV light--Slower degradation than UV/H₂O₂ digitellinc.com
UV/H₂O₂ ReactionUV light with H₂O₂--Higher removal than UV photolysis digitellinc.com

Thermal Degradation and Identification of Degradation Products

Thermal stability studies indicate that oseltamivir is relatively stable at elevated temperatures in a solid state. cmu.ac.th One study showed no major degradation product after exposing the drug substance to a temperature of 120°C in a hot-air oven for 1 hour, with only minor degradation products being formed. mjcce.org.mk Another study reported that after exposure to dry heat at 80°C for 48 hours, the percentage of the drug remaining was in the range of 95-98%. biomedres.us

However, when subjected to thermal stress in solution, degradation can occur. For instance, degradation has been observed under thermal stress at 60°C for 24 minutes. sphinxsai.com

The degradation products formed under various stress conditions have been identified and characterized using advanced analytical techniques. Under hydrolytic (acidic and alkaline) stress, a total of five degradation products (designated Os I to Os V) were generated. nih.govbiomedres.us These were structurally elucidated using LC-MS, LC-NMR, and HR-NMR. nih.govbiomedres.us The identified degradation products include:

Oseltamivir acid (USP Impurity A): Formed via ester hydrolysis. fortunejournals.comfortunejournals.comfortuneonline.org

4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid (Os II) nih.gov

Positional isomer of Os II (Os I): Involving N,N-acyl migration. nih.gov

Positional isomer of the drug (Os III): Involving N,N-acyl migration. nih.gov

4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid (Os IV) nih.gov

Ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate (Os V) nih.gov

Two of these degradation products, Os IV and Os V, were previously unreported. nih.gov

Polymorphism and Solid-State Stability of Oseltamivir Acid Potassium Salt

Polymorphism is the ability of a solid compound to exist in more than one crystalline form. nih.govscielo.br These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, dissolution rate, and chemical stability, which can impact the quality and efficacy of a drug product. scielo.brscielo.br

Crystallization and Polymorph Characterization

Oseltamivir phosphate has been found to exist in different crystalline and amorphous forms. google.com At least two crystalline forms, designated as Form A and Form B, and an amorphous form have been identified. google.com The experimental X-ray powder diffraction (XRPD) pattern of Form A corresponds to its theoretical pattern calculated from single crystal structure data. google.com The crystal packing of Form A reveals hydrogen bonds between the protonated amino group and three phosphate molecules, and the amide oxygen accepts a hydrogen from another phosphate molecule. google.com

New crystalline forms of oseltamivir phosphate, such as Form C, have also been prepared and are considered useful for pharmaceutical formulations. google.com The characterization of these polymorphs is crucial for ensuring the consistency and quality of the drug substance.

Impact of Different Solid Forms on Chemical Stability

The solid-state form of a drug can significantly influence its chemical stability. nih.gov Generally, a more thermodynamically stable polymorph is chemically more stable than a metastable one. nih.gov The amorphous form of a drug is typically less stable than its crystalline counterparts due to a lack of a three-dimensional crystal structure and greater molecular mobility. nih.govscielo.br For instance, the amorphous form of penicillin G is less stable than its crystalline sodium and potassium salts. nih.gov

In the case of oseltamivir, the solid state is generally considered the most stable form. cmu.ac.th However, different solid forms can exhibit varying stability. For example, micronization of a crystalline sample of oseltamivir phosphate in a ball mill can surprisingly lead to an amorphous form. google.com The stability of different salt forms can also vary. While oseltamivir is commonly available as the phosphate salt, the free base form has also been investigated. google.com Interestingly, a study found that oseltamivir free base could have a remarkably high solubility compared to the phosphate salt, and its stability was tested with different lubricants, showing varying levels of related compound formation under accelerated conditions. google.com

The interaction with excipients can also lead to degradation, and this can be influenced by the solid-state form of the drug. Two degradation products were identified in a commercial oseltamivir phosphate powder for oral suspension due to the interaction between the active pharmaceutical ingredient (API) and citrate (B86180). scilit.com This highlights the importance of understanding the compatibility of different solid forms of this compound with various excipients in a formulation.

Chemical Compatibility with Excipients (Non-Biological Interactions)

The chemical compatibility of an active pharmaceutical ingredient (API) with excipients is a critical factor in the development of a stable and effective pharmaceutical formulation. For oseltamivir, particularly in its base form, interactions with certain excipients can lead to degradation.

For instance, the amino group in the oseltamivir molecule is susceptible to reacting with reducing sugars like lactose, leading to significant degradation of the API. nih.govcmu.ac.th This highlights the importance of carefully selecting excipients to avoid such incompatibilities. Studies have shown that the choice of counterion can significantly influence the interaction of the API with excipients, making the selection of a suitable salt form crucial for a chemically feasible drug product. nih.gov

In the context of oseltamivir phosphate, which is structurally similar to the acid potassium salt, research has identified incompatibilities with certain pH conditioners like citrate and citric acid. These can react with the amino group of oseltamivir, leading to the formation of degradation products. nih.gov This underscores the need for a thorough understanding of potential chemical interactions between this compound and various excipients during formulation development.

Commonly used excipients in oseltamivir phosphate capsules include pregelatinized starch, povidone K-30, croscarmellose sodium, talc, and sodium stearyl fumarate. geneesmiddeleninformatiebank.nlfda.gov The stability of oseltamivir granules has been shown to be favorable when prepared with hydrophilic binders. google.com

Table 1: Examples of Excipient Compatibility with Oseltamivir

Excipient CategoryCompatible ExamplesIncompatible Examples (Potential for Interaction)Reference
Fillers/Binders Pregelatinized starch, Povidone K-30Lactose (with oseltamivir free base) nih.govgeneesmiddeleninformatiebank.nlfda.gov
Disintegrants Croscarmellose sodium- geneesmiddeleninformatiebank.nlfda.gov
Lubricants Talc, Sodium stearyl fumarate- geneesmiddeleninformatiebank.nlfda.gov
pH Conditioners -Citrate, Citric Acid nih.gov
Binders Hydrophilic bindersNon-hydrophilic binders google.com

Advanced Chemical Formulation Strategies (Excluding Clinical Aspects)

To enhance the stability and delivery of oseltamivir, various advanced formulation strategies are being explored. These approaches aim to protect the drug from degradation and control its release profile.

Microencapsulation and Nanoparticle Systems for Stability Enhancement

Microencapsulation and the use of nanoparticle systems are promising techniques for improving the stability of sensitive drugs like oseltamivir. mdpi.com These technologies involve enclosing the drug within a protective shell or matrix, thereby shielding it from destabilizing environmental factors.

Microencapsulation: This process involves coating small particles of the drug with a polymeric material. mdpi.com The choice of the wall material is critical for the stability of the encapsulated core. mdpi.com For oseltamivir, microencapsulation could offer a way to prevent interactions with incompatible excipients and control its release. Recent research has explored the creation of oseltamivir microspheres using polymers like xanthan gum, sodium alginate, and karaya gum through an ionotropic gelation process. researchgate.net These microspheres have shown potential for controlled release. researchgate.net

Nanoparticle Systems: Nanoparticles, due to their small size and large surface area, offer unique advantages for drug delivery. researchgate.net Various types of nanoparticles have been investigated for the delivery of oseltamivir.

Liposomes: Liposomal formulations of oseltamivir phosphate have been developed as dry powder for inhalation. nih.govresearchgate.net These formulations have demonstrated sustained-release characteristics and suitable aerodynamic properties for pulmonary delivery. researchgate.net

Selenium Nanoparticles (SeNPs): Oseltamivir has been loaded onto the surface of selenium nanoparticles. tandfonline.comtandfonline.com Studies have shown that these functionalized nanoparticles can enhance the antiviral activity of oseltamivir. tandfonline.comnih.govnih.gov The resulting SeNPs@OTV have demonstrated good stability. tandfonline.com

Gold Nanoparticles (AuNPs): Gold nanoparticles decorated with the oseltamivir pharmacophore have been shown to bind strongly and selectively to the influenza virus. researchgate.net This approach targets the virus's neuraminidase and could be the basis for novel influenza virus sensors. researchgate.net

Ionic Complexation: A taste-masking formulation of oseltamivir phosphate has been developed by forming an ionic complex with Amberlite IRP64 resin. tandfonline.com This approach shows promise for developing pediatric-friendly formulations. tandfonline.com

Table 2: Research Findings on Advanced Formulations of Oseltamivir

Formulation StrategyKey FindingsReference
Microencapsulation Microspheres of oseltamivir using natural polymers (xanthan gum, sodium alginate, karaya gum) showed controlled-release properties. researchgate.net
Liposomes Spray-dried liposomal oseltamivir phosphate for inhalation exhibited sustained release and good aerosol performance. nih.govresearchgate.net
Selenium Nanoparticles (SeNPs) Functionalized SeNPs with oseltamivir enhanced antiviral activity and showed good stability. tandfonline.comtandfonline.comnih.govnih.gov
Gold Nanoparticles (AuNPs) Oseltamivir-decorated gold nanoparticles demonstrated strong and selective binding to the influenza virus neuraminidase. researchgate.net
Ionic Complexation An ionic complex of oseltamivir with Amberlite IRP64 resin was effective for taste-masking. tandfonline.com

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Neuraminidase Inhibitors

The development of resistance to oseltamivir (B103847) has underscored the necessity for the rational design of new neuraminidase inhibitors that can overcome these challenges. researchgate.netnih.gov Current research is focused on two primary strategies: modifying the oseltamivir scaffold to be effective against resistant mutants and exploring entirely new binding interactions within the neuraminidase enzyme.

Targeting Oseltamivir-Resistant Neuraminidase Mutants

The emergence of oseltamivir-resistant influenza strains, often characterized by specific mutations in the neuraminidase (NA) protein, presents a significant public health challenge. nih.govrepec.org The most prevalent mutations, such as H274Y (in N1 and N5 subtypes) and R292K (in N2 subtypes), alter the hydrophobic pocket in the enzyme's active site, which is crucial for oseltamivir binding. nih.govscispace.comnih.govcidara.com This has spurred intensive research into designing novel inhibitors that can effectively target these altered enzymes. researchgate.net

One promising approach involves the creation of hybrid inhibitors that combine structural features of both oseltamivir and another neuraminidase inhibitor, zanamivir (B325). nih.gov For instance, the experimental drug MS-257 incorporates the hydrophobic pentyloxy group of oseltamivir with the guanidino group of zanamivir. nih.gov This design allows for additional hydrogen bonding interactions within the active site, which helps to overcome the reduced affinity caused by resistance mutations. nih.gov

Another strategy focuses on designing oseltamivir analogs that can occupy the 150-cavity, a region adjacent to the active site that is present in group-1 neuraminidases (N1, N4, N5, N8). researchgate.netmdpi.com By extending the oseltamivir structure to interact with this cavity, researchers aim to create inhibitors with enhanced potency and a higher barrier to resistance. researchgate.netnih.gov For example, compound 20l, an oseltamivir derivative designed to target the 150-cavity, has shown superior inhibitory activity against several H5N1 strains compared to oseltamivir carboxylate. researchgate.net Similarly, compound 32 demonstrated a 12-fold increase in activity against the H274Y mutant. researchgate.net

The table below summarizes key neuraminidase mutations conferring oseltamivir resistance and the corresponding research strategies to overcome them.

Neuraminidase MutationInfluenza Subtype(s)Mechanism of ResistanceDesign Strategy for New Inhibitors
H274Y H1N1, H5N1Alters the hydrophobic pocket, hindering oseltamivir binding. scispace.comresearchgate.netDesign of hybrid inhibitors (e.g., MS-257) and analogs targeting the 150-cavity. researchgate.netnih.gov
R292K H3N2Disrupts the interaction between the inhibitor and the enzyme's active site. nih.govnih.govDevelopment of inhibitors with modified side chains to restore binding affinity.
E119V H3N2Affects the conformational changes required for oseltamivir binding. nih.govcidara.comCreation of inhibitors that are less dependent on the E119 residue for binding.
N294S H3N2Restrains the necessary conformational change for oseltamivir binding through hydrogen bonding. nih.govDesign of molecules that can overcome this conformational restriction.

Exploration of Novel Binding Sites or Allosteric Modulators

In addition to modifying inhibitors to fit the existing active site, researchers are actively exploring novel binding sites on the neuraminidase enzyme. Allosteric modulators, which bind to a site distinct from the active site and induce a conformational change that inhibits enzyme activity, represent a promising frontier in antiviral drug design. researchgate.net This approach offers the potential to overcome resistance mutations that arise in the active site.

Computational methods, such as molecular surface scanning, are being employed to identify potential allosteric binding pockets on the neuraminidase surface. nih.gov Natural compounds are also being investigated for their potential as allosteric inhibitors. For example, berberine, an isoquinoline (B145761) alkaloid, has been shown to inhibit influenza neuraminidase through a non-competitive mechanism, suggesting it binds to an allosteric site. herbmedpharmacol.comherbmedpharmacol.com

The discovery and validation of such novel binding sites could pave the way for the development of entirely new classes of neuraminidase inhibitors with different resistance profiles compared to existing drugs.

Application of Computational Chemistry and Artificial Intelligence in Drug Discovery for Oseltamivir Analogs

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the drug discovery process for oseltamivir analogs and other neuraminidase inhibitors. researchgate.net These powerful tools enable researchers to screen vast virtual libraries of compounds, predict their binding affinities, and guide the rational design of more potent and specific inhibitors, significantly reducing the time and cost associated with traditional drug development. nih.govresearchgate.net

Machine learning (ML) models, a subset of AI, are being trained on large datasets of known neuraminidase inhibitors and their biological activities to develop scoring functions that can accurately predict the binding affinity of new compounds. nih.govnih.govacs.org For instance, a random forests-based scoring function, RF-NA-Score, has been developed specifically for neuraminidase inhibitors and has shown improved accuracy in virtual screening compared to more general scoring functions. nih.gov Support vector machines (SVM) have also been successfully used to classify the activity of neuraminidase inhibitors. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are other key computational techniques used to visualize and understand the interactions between oseltamivir analogs and the neuraminidase active site at an atomic level. nih.govplos.org These simulations can reveal crucial details about the binding process, including the identification of key amino acid residues involved in the interaction and the conformational changes that occur upon binding. plos.orgnih.gov This information is invaluable for designing new analogs with improved binding characteristics. For example, large-scale MD simulations have been used to elucidate the binding pathways of oseltamivir to neuraminidase, revealing multiple metastable states that could be targeted for inhibitor improvement. plos.org

Quantum chemical descriptors, calculated using methods like density functional theory (DFT), are also being employed in quantitative structure-activity relationship (QSAR) studies to identify the electronic and structural properties that are essential for the inhibitory activity of N-substituted oseltamivir derivatives. rsc.org These studies can guide the design of new compounds with enhanced activity against strains like H5N1. rsc.org

The following table highlights some of the key computational and AI approaches being applied in the development of oseltamivir analogs:

Computational/AI TechniqueApplication in Oseltamivir Analog Discovery
Machine Learning (ML) Developing specific scoring functions (e.g., RF-NA-Score) to predict binding affinities of new compounds. nih.govnih.gov
Molecular Docking Simulating the binding pose of oseltamivir analogs within the neuraminidase active site to predict binding affinity. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations Studying the dynamic behavior of the drug-receptor complex to understand binding stability and conformational changes. nih.govplos.org
Quantitative Structure-Activity Relationship (QSAR) Identifying key molecular descriptors that correlate with the inhibitory activity of oseltamivir derivatives. rsc.org

Development of Sustainable and Economically Viable Synthetic Routes

The production of oseltamivir has historically relied on a lengthy and complex synthesis starting from (-)-shikimic acid, a natural product extracted from Chinese star anise. nih.govmusechem.comresearchgate.net This dependence has raised concerns about the sustainability and economic viability of the manufacturing process, particularly in the event of a pandemic. musechem.com Consequently, a significant area of research is dedicated to developing more efficient, cost-effective, and environmentally friendly synthetic routes to oseltamivir acid and its derivatives.

Key goals in this area include reducing the number of synthetic steps, avoiding the use of hazardous reagents like azides, and utilizing readily available starting materials. musechem.comsigmaaldrich.com Researchers have explored a variety of innovative strategies, including:

Organocatalysis: The use of small organic molecules as catalysts can lead to highly enantioselective reactions, minimizing waste and simplifying purification processes. nih.gov For example, diphenylprolinol silyl (B83357) ether has been effectively used as an organocatalyst in the asymmetric synthesis of oseltamivir. nih.gov

One-Pot Operations: Combining multiple reaction steps into a single pot without isolating intermediates can significantly improve efficiency and reduce solvent usage. nih.gov

Alternative Starting Materials: To circumvent the reliance on shikimic acid, researchers have developed synthetic routes starting from inexpensive and abundant materials such as D-ribose, diethyl D-tartrate, and ethyl benzoate. sigmaaldrich.commdpi.comresearchgate.net

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and efficiency, particularly when dealing with hazardous intermediates. nih.gov

The application of green chemistry principles and metrics is also being used to evaluate and compare different synthetic routes, promoting the development of more sustainable industrial processes. taylorfrancis.comtaylorfrancis.com

The table below summarizes some of the alternative synthetic strategies being explored for oseltamivir.

Synthetic StrategyStarting MaterialKey Features
Organocatalyzed Synthesis Various simple organic moleculesHigh enantioselectivity, reduced waste. nih.gov
Diels-Alder Reaction Acrylic acid as dienophileEfficient construction of the core carbocyclic ring. mdpi.com
Horner-Wadsworth-Emmons Reaction VariousFormation of the cyclohexene (B86901) ring. mdpi.com
Synthesis from D-Ribose D-RiboseAbundant and inexpensive starting material. researchgate.net
Azide-Free Routes Diethyl D-tartrateAvoids the use of potentially explosive azide (B81097) reagents. sigmaaldrich.com

Advanced Spectroscopic and Structural Techniques for Deeper Mechanistic Understanding

A profound understanding of the molecular interactions between oseltamivir acid and the neuraminidase enzyme is fundamental for the design of more effective inhibitors. Advanced spectroscopic and structural biology techniques are providing unprecedented insights into these interactions, including the subtle conformational changes that occur upon binding and the mechanisms of drug resistance.

X-ray crystallography has been instrumental in revealing the three-dimensional structures of neuraminidase in complex with oseltamivir and its analogs. nih.govscispace.com These crystal structures have elucidated the molecular basis of resistance, showing, for example, how the H274Y mutation alters the hydrophobic pocket required for oseltamivir binding. scispace.comresearchgate.net By solving the crystal structures of various mutant neuraminidases, researchers can gain a detailed picture of how these changes affect inhibitor binding and use this information to design new drugs that can overcome these mutations. asm.org

In addition to static crystal structures, other advanced techniques are being used to study the dynamic nature of these interactions. Biolayer interferometry, for instance, can provide real-time data on the binding and dissociation kinetics of inhibitors, offering a more complete picture of their efficacy. frontiersin.org Furthermore, large-scale molecular dynamics simulations, as mentioned previously, complement experimental data by modeling the binding process over time, revealing transient states and alternative binding pathways that are not observable through static structural methods alone. plos.org

These advanced analytical approaches are not only crucial for understanding the mechanisms of existing drugs but are also essential for validating the design of next-generation inhibitors and providing a solid foundation for future drug development efforts.

Q & A

Q. What are the key structural interactions between oseltamivir acid and influenza neuraminidase (NA) that underpin its inhibitory activity?

Oseltamivir acid binds to NA via hydrogen bonds and salt bridges. Computational docking studies reveal that the oxygen atom of oseltamivir forms hydrogen bonds with Arg 371, Arg 292, and Arg 152, while its amine group interacts with Glu 118. Salt bridges between the ligand’s amine-rich terminus and acidic residues (e.g., Glu 277) further stabilize binding . Methodologically, Schrödinger Suite interaction diagrams and molecular docking (e.g., AutoDock) are used to map these interactions .

Q. How can researchers quantify oseltamivir acid pharmacokinetics (PK) in preclinical models?

PK parameters (e.g., AUC, Cmax, t1/2) are determined using LC-MS/MS for plasma concentration analysis. For instance, in pregnant rats, intravenous administration (10 mg/kg) showed rapid conversion of oseltamivir to its active carboxylate form, with distinct AUC values for each species (Table 5 in ). Population PK modeling is recommended for interspecies extrapolation, incorporating covariates like metabolic enzymes and renal clearance rates .

Q. What computational methods are used to predict oseltamivir’s solvation energy and conformational stability?

Density Functional Theory (DFT) and Statistical Quantum Mechanical Force Field (SQMFF) calculations compare solvation energy (ΔGC) in gas and aqueous phases. For example, oseltamivir’s ΔGC in water is −45.2 kJ/mol, slightly lower than its phosphate salt, suggesting solvent-dependent stability (Table 2 in ). Geometry optimizations are validated against crystallographic data (e.g., PDB IDs 2HU4, 3CL0) .

Advanced Research Questions

Q. How do neuraminidase mutations (e.g., H275Y) confer resistance to oseltamivir acid, and what experimental strategies can elucidate these mechanisms?

The H275Y mutation disrupts hydrophobic packing and salt bridges (e.g., E276-R224) critical for oseltamivir binding. Conflicting MD simulations suggest mutation-induced flexibility in the NA active site . To resolve this, employ alchemical free-energy calculations (e.g., AMBER) or mutagenesis-coupled surface plasmon resonance (SPR) to quantify binding affinity changes .

Q. What methodologies address discrepancies in molecular dynamics (MD) studies of oseltamivir-NA binding?

Conflicting MD results (e.g., salt bridge stability in H274Y mutants) arise from force field limitations or sampling timescales. Enhanced sampling techniques, such as replica-exchange MD (REMD) or Markov state models, improve conformational sampling. Cross-validation with cryo-EM or hydrogen-deuterium exchange (HDX) mass spectrometry is advised .

Q. How can researchers design studies to evaluate oseltamivir acid transplacental transfer or pediatric pharmacokinetics?

For transplacental transfer: Use pregnant rat models with timed maternal-fetal plasma sampling and compartmental PK modeling (e.g., non-linear mixed-effects models) . For infants: Conduct sparse sampling trials (<1 year) with Bayesian estimation to infer AUC and dose adjustments (e.g., 2.35–3 mg/kg achieves target AUC >3800 ng·h/mL) .

Q. What in silico strategies identify inhibitors effective against oseltamivir-resistant strains?

Virtual screening of drug libraries (e.g., ZINC15) using hybrid 3D-QSAR/pharmacophore models identifies compounds mimicking oseltamivir’s salt-bridge interactions (e.g., dorzolamide binds R119/R293 via sulfonamide groups). Validate hits with fluorescence-based NA inhibition assays and resistance-phenotype IC50 profiling .

Q. How do formulation changes (e.g., salt forms) impact oseltamivir acid bioavailability in vivo?

Compare phosphate vs. potassium salt forms using dissolution testing (USP apparatus) and murine PK studies. The potassium salt’s higher solubility may enhance intestinal absorption, but requires stability assays (e.g., HPLC under varying pH/temperature) .

Methodological Considerations

  • Analytical Chemistry : Use LC-MS/MS with deuterated internal standards (e.g., [<sup>13</sup>C6]-oseltamivir) for precise quantification in biological matrices .
  • Structural Biology : Co-crystallize oseltamivir acid with mutant NA (e.g., H275Y) at 1.8–2.2 Å resolution to map resistance-conferring steric clashes .
  • Data Reconciliation : Apply meta-analysis frameworks (e.g., Cochrane criteria) to resolve clinical efficacy controversies, prioritizing raw data from Roche’s unpublished trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.